Compound Description: Bendamustine is an alkylating agent used as an anticancer therapeutic. It contains a benzimidazole moiety, a structural feature relevant to a series of 2-(3,4-dimethoxyphenyl)benzazoles being investigated for potential anticancer activity. []
Relevance: While not structurally identical, the presence of the benzimidazole moiety in Bendamustine highlights the exploration of benzazole derivatives, particularly those containing the 2-(3,4-dimethoxyphenyl) group, like the target compound, for potential anticancer properties. []
Nocodazole
Compound Description: Nocodazole is a mitotic inhibitor used as an anticancer therapeutic. It also contains a benzimidazole moiety. []
Relevance: Similar to Bendamustine, Nocodazole's inclusion in the research on 2-(3,4-dimethoxyphenyl)benzazoles emphasizes the relevance of benzimidazole-containing compounds as potential anticancer agents. This link strengthens the rationale for investigating the target compound, which shares the benzimidazole framework, for similar biological activities. []
Veliparib
Compound Description: Veliparib is a PARP inhibitor used as an anticancer therapeutic and also contains a benzimidazole moiety. []
Relevance: The presence of the benzimidazole moiety in Veliparib further reinforces the importance of this specific chemical class in anticancer drug development. Its use in conjunction with research on 2-(3,4-dimethoxyphenyl)benzazoles suggests the exploration of structural variations within this class, potentially including modifications related to the target compound, to enhance anticancer activity. []
Glasdegib
Compound Description: Glasdegib is a SMO inhibitor used as an anticancer therapeutic, containing a benzimidazole moiety. []
Relevance: Glasdegib's inclusion alongside the discussion of 2-(3,4-dimethoxyphenyl)benzazoles emphasizes the significance of exploring this class of compounds for anticancer properties. []
2-(3,4-Dimethoxyphenyl)-1H-benzimidazoles
Compound Description: This refers to a series of compounds containing a benzimidazole core with a 2-(3,4-dimethoxyphenyl) substituent. These compounds were synthesized and evaluated for their anticancer and antimicrobial activities. []
Relevance: This entire class of compounds shares the core benzimidazole structure with 2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide. This structural similarity suggests that these compounds may share similar chemical properties or even biological activities, making them highly relevant in the context of the target compound's potential applications. []
2-(3,4-Dimethoxyphenyl)-imidazopyridines
Compound Description: This class of compounds features an imidazopyridine core with a 2-(3,4-dimethoxyphenyl) substituent. Similar to the benzimidazole derivatives, these compounds were also synthesized and evaluated for their anticancer and antimicrobial activities. []
Relevance: While not identical, the imidazopyridine core in these compounds is structurally related to the benzimidazole core in 2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide. Both cores share a similar arrangement of nitrogen-containing heterocycles, suggesting that exploring these variations could provide valuable insights into structure-activity relationships. []
Compound Description: Revaprazan is an acid pump antagonist used in the treatment of gastroesophageal reflux disease. It serves as a reference compound in the development of N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556), a novel acid pump antagonist. []
Relevance: While not directly structurally related to the target compound, Revaprazan's role as an acid pump antagonist provides context for the potential therapeutic applications of compounds with similar biological activities. Further investigation may reveal if 2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide, shares any structural similarities with known acid pump antagonists. []
Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist developed for the treatment of gastroesophageal reflux disease. It demonstrates a more rapid onset of action compared to Omeprazole and greater potency compared to Revaprazan. []
Relevance: Although not structurally identical, PF-03716556's role as an acid pump antagonist, alongside the structural similarities between the target compound and other mentioned benzimidazoles and imidazopyridines, suggests that exploring the target compound for acid pump antagonist activity could be a potential avenue for future research. []
Compound Description: Omeprazole is a proton pump inhibitor used in the treatment of gastroesophageal reflux disease. It serves as a reference point for the improved pharmacological profile of PF-03716556, demonstrating slower onset of action compared to the latter. []
Relevance: While not structurally related to 2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide, Omeprazole's therapeutic application as a proton pump inhibitor provides context for the development of new and more effective treatments for gastroesophageal reflux disease. []
Verapamil
Compound Description: Verapamil is a calcium channel blocker used as a cardiac depressant and vasodilator. Analogs of verapamil with restricted molecular flexibility, particularly those incorporating a 3,4-dimethoxyphenyl moiety and ethylamine linker similar to the target compound, were synthesized to investigate the active conformations responsible for the drug's pharmacological effects. []
Relevance: The synthesis and study of verapamil analogs containing structural features present in 2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide, specifically the 3,4-dimethoxyphenyl group and the ethylamine linker, suggest a potential connection between these structural motifs and cardiovascular activity. This relationship may warrant further investigation into the potential cardiovascular effects of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.